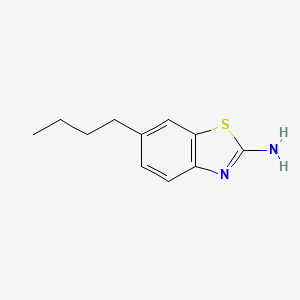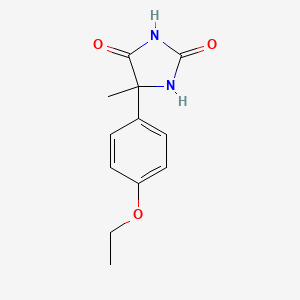
Desisopropyl N-propyl verapamil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism and Enzymatic Interaction
- Desisopropyl N-propyl verapamil, a metabolite of verapamil, is primarily metabolized by CYP3A4 enzymes. Studies have shown that the metabolism of verapamil involves the formation of metabolites like D-617 and norverapamil, indicating the potential for interaction with other drugs metabolized by similar pathways (Kroemer et al., 1993).
Use in Imaging Techniques
- Desisopropyl N-propyl verapamil has been utilized in the development of radiotracers like [11C]D617 for positron emission tomography (PET) imaging. This research is pivotal for understanding drug delivery and interactions at the blood-brain barrier, particularly in evaluating P-glycoprotein functionality (Verbeek et al., 2012).
Transdermal Delivery Systems
- Investigations into the development of transdermal delivery systems for verapamil, which could have implications for its metabolites, have been conducted. This research is crucial for improving drug delivery methods and enhancing efficacy (Shah et al., 1992).
Drug-Protein Interactions
- The study of how verapamil and its isomers bind to proteins like human alpha(1)-acid glycoprotein provides insights into the pharmacokinetics and dynamics of its metabolites, including Desisopropyl N-propyl verapamil (Hanada et al., 2000).
Mechanism of Action in Drug Resistance
- Verapamil, and potentially its metabolites, play a role in reversing multidrug resistance, primarily through interactions with P-glycoprotein. This insight is crucial for developing therapies against drug-resistant cancers (Yusa & Tsuruo, 1989).
Ion Channel Interactions
- Research on verapamil's effect on calcium channels has implications for its metabolites, including Desisopropyl N-propyl verapamil, in various medical conditions, particularly those involving the cardiovascular system (Bergson et al., 2011).
Safety And Hazards
Verapamil, a related compound, is classified as Acute toxicity (oral), Category 3 and Hazardous to the aquatic environment – Chronic Hazard, Category 2 . It’s toxic if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include immediate contact with a POISON CENTER if swallowed .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5/h9-12,18-19H,7-8,13-17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBQGFJJVLYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desisopropyl N-propyl verapamil | |
CAS RN |
959011-16-6 |
Source


|
| Record name | Desisopropyl N-propyl verapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959011166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESISOPROPYL N-PROPYL VERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX2581R6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)











